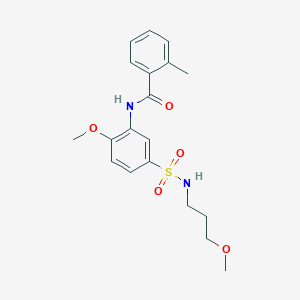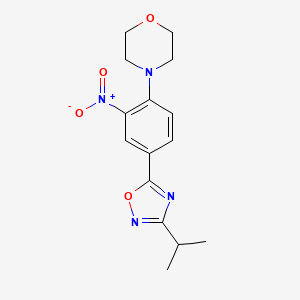
4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as IOMePh, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been investigated for its anti-inflammatory and anti-cancer properties. In material science, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been studied for its potential use as a fluorescent probe for detecting pollutants in water.
Mécanisme D'action
The mechanism of action of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has anti-inflammatory and anti-cancer effects. In particular, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in lab experiments is its high purity and stability. Additionally, 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine. One area of interest is the development of novel materials and polymers using 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine and its potential applications in the treatment of inflammatory diseases and cancer. Finally, the use of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine as a fluorescent probe for detecting pollutants in water is an area that warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine involves the reaction of 4-(2-nitrophenyl)morpholine with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a catalyst. The product is obtained through a series of purification steps, including recrystallization and column chromatography.
Propriétés
IUPAC Name |
4-[2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10(2)14-16-15(23-17-14)11-3-4-12(13(9-11)19(20)21)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKALFYZGFPQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
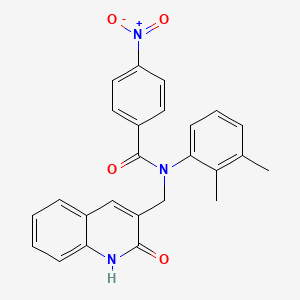
![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
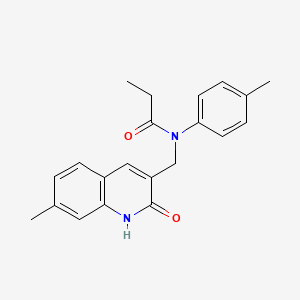
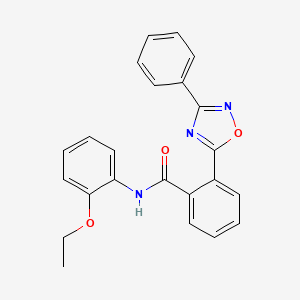
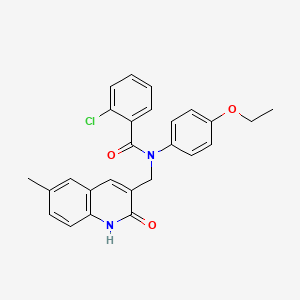
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)

